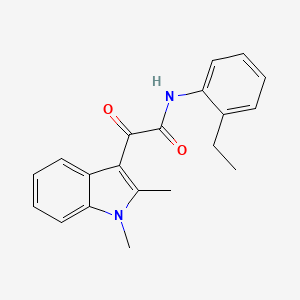

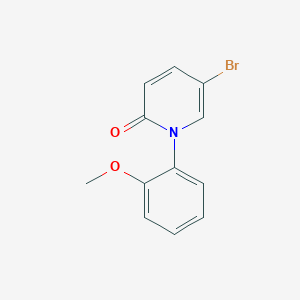

![molecular formula C7H9F2N3O B2942479 {6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine CAS No. 2251053-65-1](/img/structure/B2942479.png)

{6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “{6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine” are defined by its molecular formula, C7H9F2N3O, and its molecular weight, 189.166. More detailed information about its physical and chemical properties is not available at this time.Scientific Research Applications

Reactivity and Synthesis

- The compound {6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine and its derivatives have been a subject of study for their reactivity and synthesis. These compounds are used as precursors in synthesizing a range of biologically active compounds, especially in the creation of fused derivatives like 1,2,4-triazines, which are recognized for their pharmacological actions (Mironovich & Shcherbinin, 2014).

Molecular Synthons and Supramolecular Chemistry

- Investigations into tetrafluoroterephthalic acid and its interactions with a series of N-containing heterocycles have shown the importance of hydrogen bonds and weak intermolecular interactions in forming novel crystal structures. These studies highlight the role of fluorine atoms in forming hydrogen bonds, which are crucial in the supramolecular assembly of these molecules, leading to higher-order structures (Wang, Hu, Wang, Liu, & Huang, 2014).

Antimicrobial and Enzyme Inhibition Activity

- Pyrazole analogues, including those related to the compound , have been synthesized and evaluated for their antimicrobial and dihydrofolate reductase (DHFR) inhibition activity. These compounds, with their unique structural features, have shown promising results as antimicrobial agents and enzyme inhibitors, highlighting their potential in therapeutic applications (Othman, Gad-Elkareem, Amr, Al-Omar, Nossier, & Elsayed, 2020).

Antioxidant and Anticancer Activities

- Derivatives of pyrazolo[3,2-b][1,3]oxazin, such as pyrazolopyranopyrimidinones, have been synthesized and evaluated for their antioxidant and anticancer activities. These studies contribute to the understanding of the potential therapeutic uses of these compounds in treating various diseases, including cancer (Mahmoud, El-Bordany, & Elsayed, 2017).

Coordination Chemistry and Sensing Applications

- Studies on derivatives of pyrazolo[3,2-b][1,3]oxazin have shown their utility in coordination chemistry. These compounds have been used to create luminescent lanthanide compounds for biological sensing, and iron complexes with unusual thermal and photochemical spin-state transitions, indicating their potential in sensing and electronic applications (Halcrow, 2005).

Antibacterial and Antifungal Activity

- Research on pyrazoline and pyrazole derivatives, structurally similar to {6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine, has demonstrated their efficacy as antibacterial and antifungal agents. This highlights the potential of these compounds in developing new antimicrobial treatments (Hassan, 2013).

Safety and Hazards

As “{6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine” is not intended for human or veterinary use, it should be handled with care and used for research purposes only. Specific safety and hazard information is not available at this time.

Future Directions

The future directions for research on “{6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine” could include further investigation into its synthesis, molecular structure, chemical reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential biological activity, as suggested by studies on related compounds , could be an interesting area for future research.

Mechanism of Action

Target of Action

Pyrrolopyrazine derivatives, which are structurally similar to the compound , have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

Some pyrrolopyrazine derivatives have shown more activity on kinase inhibition , suggesting that they may interact with kinases to exert their effects.

properties

IUPAC Name |

(6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2N3O/c8-7(9)3-12-6(13-4-7)1-5(2-10)11-12/h1H,2-4,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXLUJLXPAGNIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC(=NN21)CN)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

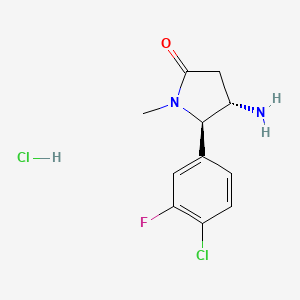

![2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic Acid](/img/structure/B2942400.png)

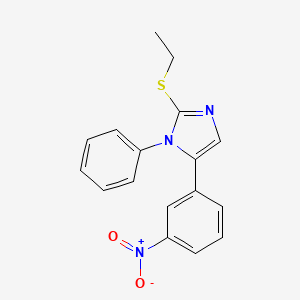

![4-fluoro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2942408.png)

![3-benzyl-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2942410.png)

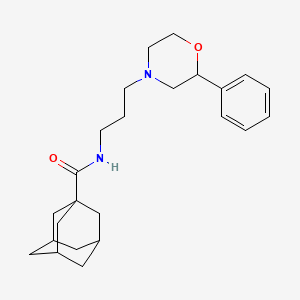

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(2-chloro-4-fluorophenyl)methanone](/img/structure/B2942416.png)

![1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2942417.png)